molecular formula C17H17F3N2O2S2 B2393689 3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893376-54-0

3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2393689
M. Wt: 402.45
InChI Key: XOKAMMPZXTUNJO-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methoxyethyl group, a trifluoromethyl group, and a thieno[3,2-d]pyrimidin-4-one group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a reactive moiety in many chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. For instance, Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives exhibiting potent anticancer activity, comparable to doxorubicin, on human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Synthesis Methodologies

Research also focuses on the synthesis of thieno[3,2-d]pyrimidine derivatives. dos Santos et al. (2015) reported a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the versatility of thieno[3,2-d]pyrimidine compounds in organic synthesis (dos Santos et al., 2015).

Acaricidal Activity

Another study by Hao et al. (2020) explored the acaricidal activity of phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure, indicating the potential of thieno[3,2-d]pyrimidine derivatives in developing pesticides (Hao et al., 2020).

Chemical Modification Precursors

Thieno[3,2-d]pyrimidine derivatives also serve as key intermediates for further chemical modifications. Jadhav et al. (2022) synthesized novel oxo pyrimido pyrimidine derivatives, highlighting the compound's utility as a precursor for generating diverse chemical entities with potential pharmacological activities (Jadhav et al., 2022).

Future Directions

The future directions for research on this compound would depend on its intended applications. Given the importance of the trifluoromethyl group in pharmaceuticals and other fields , it could be of interest for further study.

properties

IUPAC Name

3-(2-methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S2/c1-24-8-7-22-15(23)14-13(6-9-25-14)21-16(22)26-10-11-2-4-12(5-3-11)17(18,19)20/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKAMMPZXTUNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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